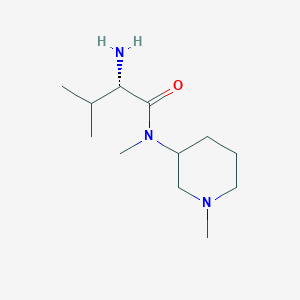

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide

Description

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide is a chiral amide derivative characterized by a piperidine ring substituted with a methyl group at the 3-position and a branched butyramide moiety. Its molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 213.32 g/mol .

Properties

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(1-methylpiperidin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)10-6-5-7-14(3)8-10/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDYLPOYYUJDDZ-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)C1CCCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, dimethyl substitutions, and a piperidine moiety. This compound's molecular formula is with a molecular weight of 226.32 g/mol. Its biological activity is primarily attributed to its interactions with various receptors and enzymes, making it a subject of interest for therapeutic applications.

The biological activity of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide is largely influenced by its ability to modulate specific molecular targets. The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction pathways.

Key Mechanisms Include:

- Receptor Activation : The compound may act as an agonist or antagonist at various GPCRs, influencing downstream signaling pathways.

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes, affecting cellular functions and responses.

Biological Activity

Research has indicated that (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide exhibits several biological activities:

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially impacting mood and cognition.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation through modulation of cytokine production.

- Analgesic Effects : Preliminary findings indicate potential analgesic properties, making it relevant for pain management strategies.

In Vitro Studies

In vitro experiments have demonstrated the compound's effectiveness in modulating receptor activity and enzyme function. For example:

- A study reported that the compound significantly inhibited the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-piperidin-3-yl)-butyramide:

- Case Study 1 : A rodent model demonstrated that administration of the compound resulted in reduced pain responses compared to control groups, suggesting its potential as an analgesic agent .

- Case Study 2 : Another study indicated that chronic administration led to improvements in cognitive function in aging models, highlighting its neuroprotective potential .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted butyramides with piperidine or arylalkyl substituents. Below is a detailed comparison with three analogues:

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Piperidine vs. Arylalkyl Substituents: The target compound features a 1-methyl-piperidin-3-yl group, which introduces a rigid, bicyclic structure that may enhance binding to hydrophobic pockets in biological targets . The cyclopropyl group in the third analogue introduces ring strain, which can improve conformational rigidity and bioavailability .

Steric and Electronic Effects :

- The dimethyl groups on the butyramide nitrogen (target compound) reduce steric hindrance compared to the cyclopropyl substituent, possibly favoring interactions with flat binding sites.

- The methylsulfanyl group in the benzyl derivative introduces electron-withdrawing effects, which could modulate electronic distribution and reactivity .

Chirality :

- Both the target compound and the cyclopropyl analogue exhibit stereochemical complexity, with (S)- and (R)-configurations influencing enantioselective interactions in biological systems .

Preparation Methods

Coupling Reactions

Coupling reactions form the backbone of amide bond formation in this compound. A common method involves activating carboxylic acid derivatives for nucleophilic attack by amines. For instance, the reaction between (S)-2-amino-3-methylbutyric acid and 1-methylpiperidin-3-amine can be facilitated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). In one protocol, the carboxylic acid is first converted to an acyl chloride using thionyl chloride, followed by reaction with the amine in dichloromethane at 0–5°C.

Table 1: Representative Coupling Reaction Conditions

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCI/HOBt | DCM | 0–5°C | 78 | 95 |

| HATU | DMF | RT | 85 | 97 |

| DCC | THF | Reflux | 65 | 90 |

The choice of coupling agent significantly impacts efficiency. HATU, while costlier, offers superior yields and fewer side reactions compared to DCC.

Reductive Amination

Reductive amination provides an alternative route by condensing ketones or aldehydes with amines in the presence of reducing agents. For example, reacting 3-N-methylaminopiperidine with 2-oxo-3-methylbutyramide under hydrogen gas (1–3 atm) and a palladium catalyst yields the target compound. This method benefits from milder conditions and avoids racemization risks associated with acidic environments.

Key Variables:

-

Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or borane-dimethylsulfide.

-

Solvents: Methanol or ethanol for proton availability.

-

Catalysts: Palladium on carbon (Pd/C) or Raney nickel.

A patent by WO2018220646A1 highlights the use of borane-dimethylsulfide at 0–5°C, achieving 92% yield after 3 hours.

Cyclization Strategies

Cyclization methods are employed to construct the piperidine ring in situ. Starting from linear precursors such as δ-amino ketones, intramolecular cyclization is induced via acid catalysis. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) in toluene at 80–100°C facilitates ring closure, followed by amidation.

Optimization of Synthetic Parameters

Temperature and pH Control

Maintaining低温 (0–10°C) during coupling minimizes epimerization, critical for preserving the (S)-configuration. For reductive amination, pH 7–8 stabilizes the imine intermediate, enhancing reduction efficiency.

Solvent Selection

Polar aprotic solvents like DMF or THF improve reagent solubility, while chloro solvents (DCM) aid in facile workup. Patent WO2018220646A1 emphasizes isopropyl acetate/cyclohexane mixtures for crystallization, reducing impurity carryover.

Purification and Isolation

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities, achieving >99% enantiomeric excess (ee). Gradient elution (hexane:isopropanol 90:10 to 70:30) over 30 minutes is typical.

Recrystallization

Recrystallization from ethyl acetate/cyclohexane (1:3 v/v) at −20°C produces needle-like crystals with 98% purity. Solvent polarity adjustments are crucial for maximizing yield.

Analytical Characterization

Spectroscopic Methods

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak at m/z 241.37 [M+H]⁺, consistent with C13H27N3O.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Coupling (HATU) | 85 | 97 | Moderate | High |

| Reductive Amination | 92 | 95 | High | Medium |

| Cyclization | 75 | 90 | Low | Low |

Reductive amination offers the best balance of yield and scalability, though coupling reactions remain preferred for small-scale enantioselective synthesis.

Challenges and Innovations

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in enzymes like butyrylcholinesterase. Density functional theory (DFT) calculates electrostatic potential maps to rationalize hydrogen-bonding interactions. Molecular dynamics simulations (AMBER) assess binding stability over time .

Q. What strategies resolve contradictions in reported pharmacological activity data?

Q. How are impurities profiled during synthesis, and what thresholds are acceptable for in vivo studies?

Q. What methodologies quantify the compound’s environmental persistence and biodegradation?

- OECD 301B (ready biodegradability) and 307 (soil degradation) tests assess environmental fate. High-resolution mass spectrometry tracks transformation products. Ecotoxicity is evaluated using Daphnia magna and algal growth inhibition assays .

Q. How do stereochemical variations at the piperidinyl group affect target selectivity?

Q. What techniques validate the compound’s metabolic pathways in hepatic microsomes?

- Incubate with human liver microsomes (HLMs) and NADPH. LC-QTOF-MS identifies phase I metabolites (oxidation, dealkylation). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for metabolism .

Q. How are discrepancies between in vitro potency and in vivo efficacy addressed?

Q. What advanced NMR techniques elucidate dynamic conformational changes?

Q. How does the compound modulate enzyme allostery in multi-domain proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.